molecular formula C13H26BrNO2 B1313096 Tert-butyl N-(8-bromooctyl)carbamate CAS No. 142356-35-2

Tert-butyl N-(8-bromooctyl)carbamate

Cat. No.: B1313096
CAS No.: 142356-35-2
M. Wt: 308.25 g/mol
InChI Key: XBDSVMQPKSQVMH-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-bromooctyl)carbamate is a chemical compound with the molecular formula C13H26BrNO2 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

This compound can be synthesized using palladium-catalyzed reactions . It is also used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (OC(O)N) attached to a tert-butyl group and an 8-bromooctyl chain .


Chemical Reactions Analysis

This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 370.2±25.0 °C and a predicted density of 1.147±0.06 g/cm3 . It is soluble in methylene chloride, chloroform, and alcohols .

Scientific Research Applications

Mild and Efficient Synthetic Routes

One prominent application involves the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method leverages carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azide intermediates, which undergo Curtius rearrangement to yield tert-butyl carbamates. Such conditions are compatible with a variety of substrates, enabling access to protected amino acids (Lebel & Leogane, 2005).

Enantioselective Synthesis

Another application is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate. Its crystal structure has been determined, underscoring its importance in synthetic organic chemistry (Ober et al., 2004).

Diels-Alder Reactions and Protective Strategies

Research into the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives highlights the versatility of tert-butyl carbamates as intermediates in complex organic synthesis, demonstrating their role in protective strategies and facilitating subsequent synthetic transformations (Padwa et al., 2003).

Novel Reductions and Catalysis

Studies have also focused on the novel reduction of perfluoroalkyl ketones with lithium alkoxides, where tert-butyl N-(2-bromophenyl)carbamate was utilized in experimental protocols to understand the mechanism of unusual reduction processes, highlighting the chemical's role in advanced organic synthesis and catalysis (Sokeirik et al., 2006).

Advanced Materials and Catalytic Systems

Furthermore, the development of advanced materials and catalytic systems often utilizes tert-butyl carbamate derivatives. For example, the palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate at room temperature showcases innovative approaches to bond formation, contributing to more efficient and environmentally friendly chemical processes (Bhagwanth et al., 2009).

Safety and Hazards

Tert-butyl N-(8-bromooctyl)carbamate is classified as a hazardous substance. It may cause harm if swallowed, inhaled, or comes into contact with skin . Protective equipment and adequate ventilation should be used when handling this compound .

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl N-(8-bromooctyl)carbamate is not clearly defined in the literature. As a carbamate derivative, it may interact with its targets through the carbamate group. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions or act as a leaving group .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Result of Action

The compound’s effects at the molecular and cellular levels, including any potential therapeutic or toxic effects, remain to be determined .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity. For instance, the compound should be stored under inert gas at 2-8℃ and away from light .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(8-bromooctyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to its reactive amine group . These interactions are crucial for its function in biochemical processes, including the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition or activation of certain biochemical pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function need to be further investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .

Properties

IUPAC Name

tert-butyl N-(8-bromooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSVMQPKSQVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263522
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-35-2
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142356-35-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (8-bromooctyl)carbamate
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